1-(2,3,3-Trimethylindolin-1-yl)ethanone
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Overview
Description
1-(2,3,3-Trimethylindolin-1-yl)ethanone is an organic compound belonging to the indole family It is characterized by a unique structure that includes an indole ring substituted with three methyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3,3-Trimethylindolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,3,3-trimethylindolenine with an appropriate acylating agent under controlled conditions. For instance, the reaction of 2,3,3-trimethylindolenine with acetyl chloride in the presence of a base such as pyridine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,3-Trimethylindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonded compounds.
Scientific Research Applications
1-(2,3,3-Trimethylindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,3-trimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A precursor in the synthesis of 1-(2,3,3-trimethylindolin-1-yl)ethanone.
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds.
Properties
IUPAC Name |
1-(2,3,3-trimethyl-2H-indol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-13(3,4)11-7-5-6-8-12(11)14(9)10(2)15/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADJYPOXGKFWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1C(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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